3-Amino-1-methylazepan-2-one 3-Amino-1-methylazepan-2-one
Brand Name: Vulcanchem
CAS No.: 91417-30-0
VCID: VC13498226
InChI: InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3
SMILES: CN1CCCCC(C1=O)N
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol

3-Amino-1-methylazepan-2-one

CAS No.: 91417-30-0

Cat. No.: VC13498226

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-methylazepan-2-one - 91417-30-0

Specification

CAS No. 91417-30-0
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name 3-amino-1-methylazepan-2-one
Standard InChI InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3
Standard InChI Key GSUTYTQBQFQORF-UHFFFAOYSA-N
SMILES CN1CCCCC(C1=O)N
Canonical SMILES CN1CCCCC(C1=O)N

Introduction

Chemical Structure and Physicochemical Properties

3-Amino-1-methylazepan-2-one belongs to the azepane family, a class of saturated seven-membered heterocycles containing one nitrogen atom. The compound features a methyl group at the 1-position and an amino group at the 3-position, creating a chiral center that influences its stereochemical behavior. The ketone moiety at the 2-position contributes to its polarity and reactivity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H14N2O\text{C}_7\text{H}_{14}\text{N}_2\text{O}
Molar Mass142.20 g/mol
Boiling Point274°C (estimated)
Density1.020 g/cm³
SolubilityModerate in polar solvents

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

Chemical Reactivity and Functionalization

The compound’s amino and ketone groups participate in diverse reactions:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) oxidizes the amino group to a nitro group or the ketone to a carboxylic acid derivative.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol, yielding 3-amino-1-methylazepan-2-ol.

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. Acylation with acetyl chloride produces amides, enhancing metabolic stability for pharmaceutical applications.

Cycloadditions and Ring-Opening

The strained azepane ring participates in [4+2] cycloadditions with dienophiles, enabling access to polycyclic architectures. Ring-opening reactions with nucleophiles like water or amines generate linear diamines, useful in polymer chemistry.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial peptide deformylase, an enzyme essential for protein maturation in prokaryotes. This mechanism is under investigation for developing broad-spectrum antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Antioxidant Effects

In cellular models, 3-amino-1-methylazepan-2-one scavenges reactive oxygen species (ROS) and reduces lipid peroxidation, suggesting utility in mitigating oxidative stress-related pathologies.

Applications in Drug Discovery

Scaffold for Medicinal Chemistry

The azepane core serves as a rigid scaffold for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Functionalization at the 3-amino position enhances target selectivity and pharmacokinetic profiles.

Case Study: Anticancer Agents

Derivatives bearing sulfonamide groups at the 3-position exhibit cytotoxicity against breast cancer cell lines (MCF-7, IC50_{50} = 12 µM). Mechanistic studies link this activity to tubulin polymerization inhibition.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
3-Aminopiperidin-2-oneSix-membered ringLower CNS penetration
4-Amino-1-methylazepan-2-oneAmino group at 4-positionEnhanced antibacterial potency
3-AminoazepaneLack of ketone moietyReduced metabolic stability

The seven-membered ring in 3-amino-1-methylazepan-2-one balances conformational flexibility and rigidity, optimizing receptor binding compared to smaller heterocycles.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure forms.

  • Target Identification: High-throughput screening to map interactions with understudied GPCRs.

  • Prodrug Development: Enhancing bioavailability through ester or phosphate prodrug formulations.

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